[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Description
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid: is a boronic acid derivative that features a 1,3,4-oxadiazole ring substituted with a tert-butyl group
Properties
IUPAC Name |
[3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-12(2,3)11-15-14-10(18-11)8-5-4-6-9(7-8)13(16)17/h4-7,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXYYWBCRRLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the boronic acid moiety. One common method includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The tert-butyl group can be introduced via alkylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group enables participation in palladium-catalyzed cross-couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Key features include:
Example reaction:
text[3-(5-tert-Butyl-oxadiazol-2-yl)phenyl]B(OH)₂ + Ar-X → Biaryl product (Ar = aryl; X = Br, I)
Boronic Ester Formation
Reacts with diols (e.g., pinacol) to form stable cyclic esters, enhancing solubility and handling:
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Conditions : Room temperature, inert atmosphere.
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Application : Intermediate purification for cross-coupling reactions .
Protodeboronation
Under acidic or oxidative conditions, the boronic acid may undergo deboronation:
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Mechanism : Acid-catalyzed cleavage of the C-B bond.
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Stability : Enhanced by electron-withdrawing oxadiazole ring (pKa ~8.5 estimated).
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole core exhibits limited reactivity under standard conditions but participates in:
Nucleophilic Aromatic Substitution
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Site : Position 2 of oxadiazole (activated by electron-withdrawing N-atoms).
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Reagents : Strong nucleophiles (e.g., Grignard) at elevated temperatures .
Hydrolytic Stability
-
Conditions : Stable in neutral aqueous solutions; hydrolyzes under strongly acidic/basic conditions to form carboxylic acid derivatives .
Stability and Handling
Comparative Reactivity of Analogues
| Compound Modification | Reactivity Difference |
|---|---|
| Methyl instead of tert-butyl | Faster coupling kinetics (reduced steric hindrance) |
| Fluoro substitution on phenyl | Enhanced electrophilic aromatic substitution reactivity |
This compound’s dual functionality makes it valuable in synthetic organic chemistry, particularly for constructing complex architectures in drug discovery. Further research is needed to explore its catalytic applications and heterocyclic ring-opening reactions.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of oxadiazole, including [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid, exhibit significant antibacterial properties. Studies have shown that compounds containing oxadiazole rings can inhibit bacterial growth effectively. For instance, compounds synthesized through Suzuki coupling reactions with arylboronic acids demonstrated notable antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .
Antifungal Properties
In addition to antibacterial effects, oxadiazole derivatives have also been explored for their antifungal activities. The incorporation of the boronic acid functionality enhances the compound's interaction with biological targets, potentially leading to improved efficacy in treating fungal infections .
Suzuki-Miyaura Coupling Reactions
This compound serves as a vital reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are crucial in drug discovery and material science. The versatility of this compound in forming stable carbon-carbon bonds makes it an essential building block in organic synthesis .
Synthesis of Novel Compounds
The compound has been employed to synthesize various novel derivatives that exhibit enhanced biological activities. For example, its reaction with different aryl halides has led to the development of new therapeutic agents with potential applications in treating cancer and other diseases .
Sensor Development
Due to its unique electronic properties, this compound has been investigated for use in sensor technologies. The compound's ability to form complexes with diols allows for the development of sensors that can detect specific biomolecules or environmental pollutants .
Photovoltaic Applications
Research into organic photovoltaics has identified boronic acids as promising candidates for enhancing the performance of solar cells. The incorporation of this compound into polymer matrices can improve charge transport properties and overall efficiency in photovoltaic devices .
Case Studies
Mechanism of Action
The mechanism of action of [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The oxadiazole ring can interact with biological macromolecules, potentially disrupting their function or signaling pathways .
Comparison with Similar Compounds
[3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine]: Features a pyrazole ring instead of an oxadiazole ring, with similar applications in organic synthesis and medicinal chemistry.
Other Boronic Acids: Compounds like phenylboronic acid and its derivatives, which are widely used in organic synthesis and as enzyme inhibitors.
Uniqueness:
Biological Activity
[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a boronic acid derivative featuring a 1,3,4-oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. The unique structure of this compound suggests diverse mechanisms of action, which are explored in this article.
The molecular formula of this compound is CHBNO, with a molecular weight of 246.07 g/mol. The compound is characterized by the presence of a tert-butyl group and a boronic acid functional group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 246.07 g/mol |
| CAS Number | 2377605-89-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
1. Antitumor Activity:
Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit anti-tumor properties. These compounds may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and oxidative stress induction .
2. Anti-inflammatory Effects:
The compound may also possess anti-inflammatory properties by modulating inflammatory pathways. Similar oxadiazole derivatives have shown potential in reducing markers of inflammation in various models.
3. Herbicidal Activity:
Given its structural characteristics, this compound might exhibit herbicidal effects by interfering with plant growth pathways.
Research Findings
Recent studies have highlighted the biological activities associated with boronic acids and their derivatives:
Case Study: Antitumor Efficacy
In a study examining the effects of oxadiazole derivatives on cancer cell lines (e.g., PC3 prostate cancer cells), it was found that certain derivatives exhibited significant inhibition of cell viability at concentrations as low as 100 μM. The mechanism involved the disruption of cell cycle progression at the G2/M phase .
Case Study: Anti-inflammatory Activity
Research indicates that boronic acids can inhibit pro-inflammatory cytokine production in macrophages. Specifically, derivatives similar to this compound showed reduced levels of TNF-alpha and IL-6 upon treatment .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Phenylboronic Acid | Anticancer | Proteasome inhibition |
| 5-Aryl-1,3,4-Oxadiazol Derivatives | Antitumor | Cell cycle arrest |
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed to prepare [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, a widely used method for aryl boronic acids. A representative route includes:
Step 1 : Preparation of the oxadiazole precursor (e.g., 5-tert-butyl-1,3,4-oxadiazole) via cyclization of acylhydrazides or thiocarbazides under acidic or oxidative conditions.
Step 2 : Bromination or iodination at the 2-position of the oxadiazole ring to generate a halogenated intermediate.
Step 3 : Suzuki coupling with a boronic acid-functionalized aryl halide (e.g., 3-bromophenylboronic acid) using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts, K₂CO₃/Na₂CO₃ as base, and THF/dioxane as solvent under inert atmosphere .
Key Optimization : Catalyst choice (e.g., Pd(OAc)₂ for sterically hindered substrates) and temperature control (reflux vs. room temperature) significantly impact yield.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation or diffusion methods. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL (for small molecules) or SHELXS (for solution) .
- Critical Parameters :
- R-factor : Aim for < 5% to ensure accuracy.
- Thermal displacement parameters : Validate substituent orientations (e.g., tert-butyl group conformation).
- Hydrogen bonding : Assess boronic acid dimerization (B–O···H interactions) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic acid be optimized for sterically demanding substrates?
- Methodological Answer :
- Catalyst Selection : Bulky ligands (e.g., SPhos, XPhos) enhance turnover in sterically hindered systems. Pd(dba)₂ with BrettPhos ligand is effective for ortho-substituted aryl halides .
- Solvent/Base System : Use toluene/EtOH (4:1) with Cs₂CO₃ for improved solubility of intermediates.
- Kinetic Studies : Monitor reaction progress via LC-MS to identify bottlenecks (e.g., protodeboronation) .
Q. What analytical methods are suitable for quantifying trace impurities (e.g., residual boronic acids) in this compound?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid in H₂O) and B (0.1% formic acid in acetonitrile). Gradient: 5–95% B over 10 min.
- Validation Parameters :
- LOD/LOQ : 0.1 ppm and 0.3 ppm, respectively, using MRM transitions (e.g., m/z 245 → 155 for boronic acid fragments).
- Accuracy/Precision : ≤ 15% RSD for intraday/interday assays .
Q. How do electronic effects of the oxadiazole and tert-butyl groups influence the reactivity of the boronic acid moiety?
- Methodological Answer :
- Computational Analysis : DFT calculations (B3LYP/6-31G*) show:
- Electron-withdrawing oxadiazole : Reduces boron’s Lewis acidity, slowing transmetallation in cross-coupling.
- Steric shielding by tert-butyl : Limits accessibility for Pd catalyst coordination, requiring longer reaction times.
- Experimental Validation : Hammett plots correlate σ values of substituents with reaction rates (ρ = +2.1 for electron-deficient systems) .
Q. What strategies mitigate protodeboronation during storage or reaction conditions?
- Methodological Answer :
- Stabilization : Store as pinacol ester (boronate) under inert gas. Reconstitute to boronic acid in situ using acidic hydrolysis (HCl/THF, 0°C).
- Additives : Include 2,6-lutidine (10 mol%) to scavenge protons during reactions.
- Low-Temperature Protocols : Conduct couplings at –20°C to suppress degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
